(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a propan-1-amine backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment of the Propan-1-amine Backbone: The propan-1-amine backbone is introduced via nucleophilic substitution reactions.
Stereoselective Synthesis: The (2S) configuration is achieved through stereoselective synthesis methods, such as chiral catalysis or resolution of racemic mixtures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For instance, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine: Similar structure with methoxy groups at different positions.
(2S)-3-(3,5-Dimethoxyphenyl)-2-ethylpropan-1-amine: Variation in the alkyl chain length.
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylbutan-1-amine: Different alkyl chain branching.
Uniqueness
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and its stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
(2S)-3-(3,5-dimethoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9H,4,8,13H2,1-3H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFFCNGCSWQWQB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC(=C1)OC)OC)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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